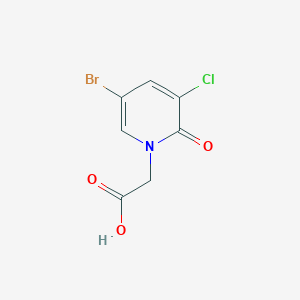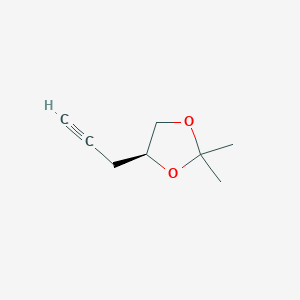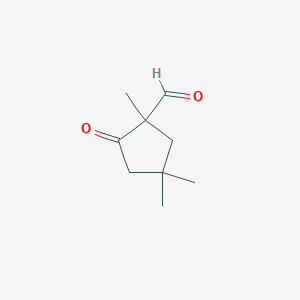
1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O₂ It is characterized by a cyclopentane ring substituted with three methyl groups and an oxo group at the second position, along with an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,3-trimethylbutanal with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxo group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 1,4,4-Trimethyl-2-oxocyclopentane-1-carboxylic acid.
Reduction: 1,4,4-Trimethyl-2-hydroxycyclopentane-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the oxo group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2,2,3-Trimethylbutanal: A precursor in the synthesis of 1,4,4-Trimethyl-2-oxocyclopentane-1-carbaldehyde.
1,4,4-Trimethyl-2-hydroxycyclopentane-1-carbaldehyde: A reduced form of the compound.
1,4,4-Trimethyl-2-oxocyclopentane-1-carboxylic acid: An oxidized form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
CAS No. |
10275-88-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,4,4-trimethyl-2-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-7(11)9(3,5-8)6-10/h6H,4-5H2,1-3H3 |
InChI Key |
WFZUMRRSSAKEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C1)(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


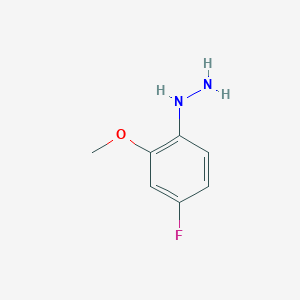

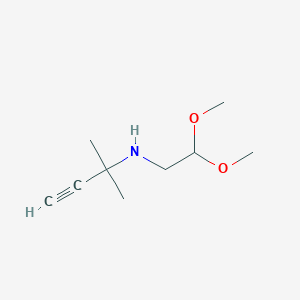
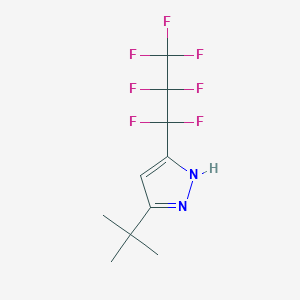
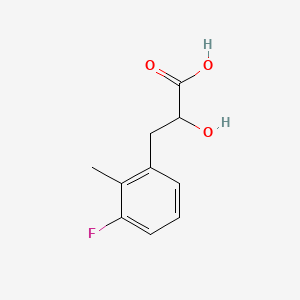
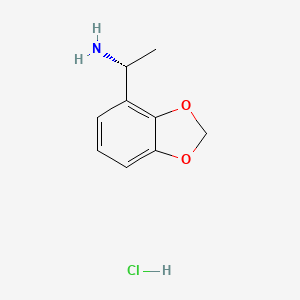

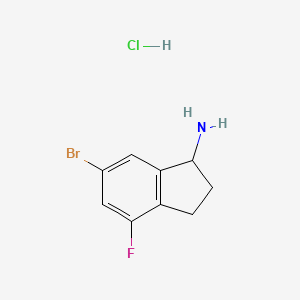
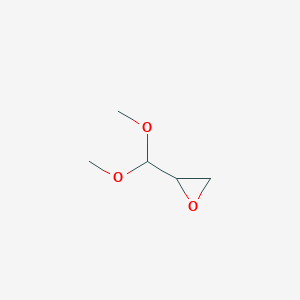
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
